

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid molecular weight

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Compound of Interest

Compound Name: 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid

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An In-Depth Technical Guide to **4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid**: A Bifunctional Linker for Advanced Drug Development

Introduction

In the landscape of modern medicinal chemistry and drug development, precision and control are paramount. The design of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and sophisticated peptide-based therapeutics relies on the strategic use of bifunctional linkers. These linkers are the architectural keystones that connect distinct molecular entities—such as a targeting moiety and a payload—while modulating properties like solubility, stability, and release kinetics. **4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid** has emerged as a valuable and versatile building block in this context. Its structure thoughtfully combines a stable ether linkage with two key functional groups at opposite ends: a carboxylic acid for conjugation and an amine protected by a tert-butoxycarbonyl (Boc) group.

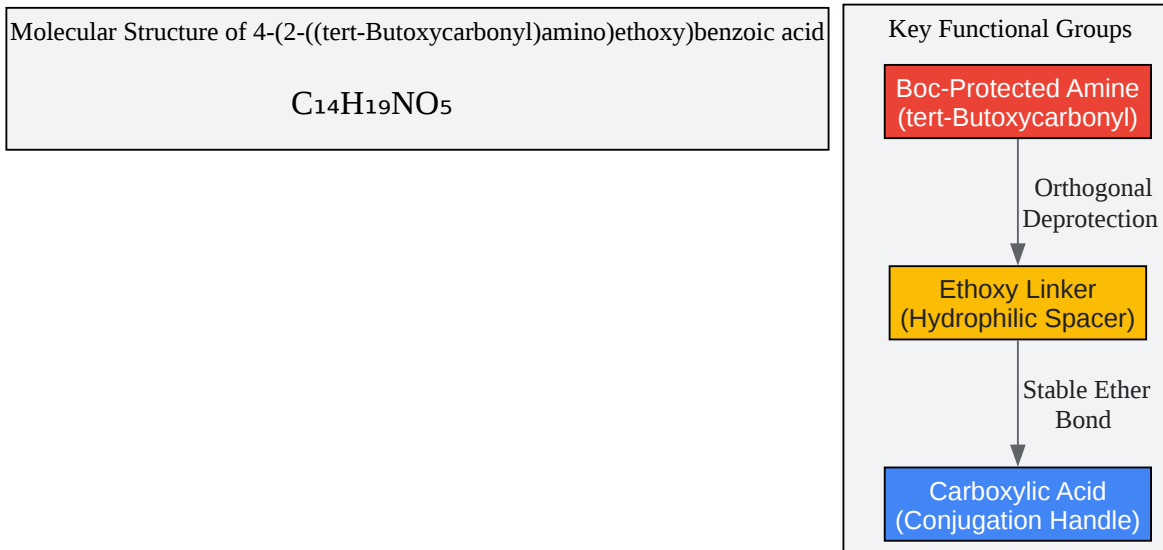
This guide provides a comprehensive technical overview of **4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid**, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, explore its strategic applications, detail its core chemical reactivity, and provide essential safety and handling protocols.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the starting point for its effective application in any synthetic workflow. **4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid** is a white solid at room temperature.^[1] Its key identifiers and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₉ NO ₅	^[1] ^[2]
Molecular Weight	281.3 g/mol	^[1] ^[2]
CAS Number	168892-66-8	^[1] ^[2]
IUPAC Name	4-[2-(tert-butoxycarbonylamino)ethoxy]benzoic acid	^[1]
SMILES	<chem>CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O</chem>	^[2]
Storage Conditions	Sealed in dry, 2-8°C	^[2]

The molecule's utility is derived directly from its structure, which features three distinct regions, as illustrated below.



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Caption: Molecular Structure and Key Functional Groups.

- **Boc-Protected Amine:** The tert-butoxycarbonyl group is a crucial acid-labile protecting group. Its presence allows the terminal amine to be masked during reactions involving the carboxylic acid, such as amide bond formation. This "orthogonal" protection strategy is fundamental in multi-step synthesis, enabling selective deprotection without disturbing other sensitive parts of the molecule.[3]
- **Ethoxy Linker:** The ethoxy portion of the molecule serves as a short, hydrophilic spacer. In drug development, incorporating such spacers can improve the solubility and pharmacokinetic properties of the final conjugate.
- **Carboxylic Acid:** This group is a versatile chemical handle. It readily participates in coupling reactions, most commonly with amines to form stable amide bonds, making it the primary point of attachment to proteins, peptides, or other molecular scaffolds.

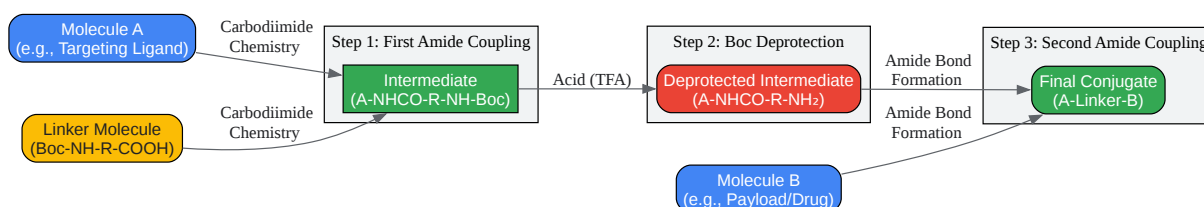
Core Applications in Synthetic Chemistry and Drug Discovery

The bifunctional nature of **4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid** makes it a valuable building block for constructing larger, more complex molecules. Its primary role is to link two different molecular components together in a controlled, stepwise fashion.

Role as a Heterobifunctional Linker

The compound's utility shines in synthetic sequences where two different molecules (Molecule 'A' and Molecule 'B') need to be joined. The general workflow is as follows:

- **First Coupling:** The carboxylic acid end of the linker is activated and reacted with a nucleophile (typically an amine) on Molecule 'A'. This forms a stable amide bond. The Boc group on the other end of the linker remains intact during this step.
- **Deprotection:** The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.
- **Second Coupling:** The newly exposed amine is then reacted with an activated carboxylic acid on Molecule 'B', forming a second amide bond and completing the linkage.



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Caption: General workflow for linker application in conjugation chemistry.

This controlled, sequential approach is critical in the synthesis of PROTACs, where a target-binding ligand and an E3 ligase-binding ligand are joined, and in the creation of peptide-drug conjugates.

Synthesis of the Parent Compound

While commercially available, understanding the synthesis of **4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid** provides insight into its structure. A common synthetic route involves the esterification of 4-hydroxybenzoic acid, followed by etherification with a protected aminoethanol derivative, and subsequent saponification of the ester to yield the final carboxylic acid. One documented pathway involves starting from the ethyl ester of the target molecule, which can then be hydrolyzed.^[4]

Experimental Protocol: Amide Coupling and Boc Deprotection

The following section provides a generalized, self-validating protocol for the use of **4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid** in a standard amide coupling reaction, followed by deprotection of the Boc group.

Part A: Amide Coupling with a Primary Amine

This protocol describes the coupling of the linker's carboxylic acid to a generic primary amine (R-NH₂).

Objective: To form a stable amide bond between the linker and a substrate amine.

Reagents and Materials:

- **4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid**
- Substrate Amine (R-NH₂)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

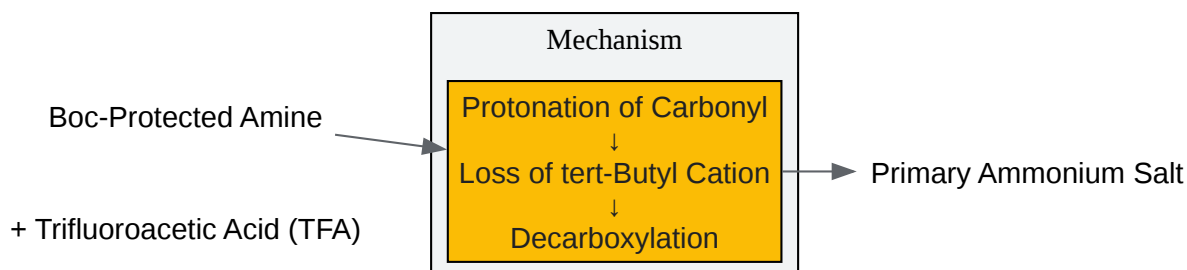
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Dissolution:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve **4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid** (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
- **Activation:** Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring. Allow the mixture to stir at 0°C for 30 minutes to pre-activate the carboxylic acid.
Causality Note: Pre-activation with EDC/NHS forms an active ester intermediate, which is more reactive towards the amine nucleophile and minimizes side reactions.
- **Coupling:** In a separate flask, dissolve the substrate amine (1.0 eq) and DIPEA (2.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution at 0°C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected conjugate.

Part B: Boc Group Deprotection

Objective: To selectively remove the Boc protecting group to reveal the primary amine for subsequent reactions.



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Caption: Acid-catalyzed deprotection of the Boc group.

Reagents and Materials:

- Boc-protected conjugate from Part A
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Diethyl ether

Procedure:

- **Dissolution:** Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM (e.g., 10 mL per mmol of substrate).
- **Acidification:** Add TFA dropwise at room temperature. A common ratio is 20-50% TFA in DCM (v/v). Causality Note: TFA is a strong acid that protonates the Boc group, initiating its cleavage into isobutylene and carbon dioxide, which are volatile and easily removed.

- Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
- Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
- Neutralization: Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Isolation: Dry the organic layer, concentrate, and if necessary, precipitate the final amine product by trituration with diethyl ether.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid** and its derivatives.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6] Ensure work is conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
- Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[5] Avoid dust formation.[5]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][7]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][6]
 - Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[6][7]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[7]

- Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Recommended storage is sealed at 2-8°C.[2]
- Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[5]

Conclusion

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is more than a simple chemical reagent; it is an enabling tool for the rational design of complex, high-value molecules. Its well-defined structure, featuring orthogonally protected functional groups, provides synthetic chemists with the control necessary to build sophisticated molecular architectures. For researchers in drug development, its application as a linker is critical for advancing next-generation therapeutics. By understanding its fundamental properties, mastering its reactivity through validated protocols, and adhering to strict safety standards, scientists can effectively leverage this compound to accelerate innovation in medicinal chemistry.

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